(E)-1-(4-Fluorophenyl)-N-[4'-(octyloxy)[1,1'-biphenyl]-4-yl]methanimine
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Overview
Description
(E)-1-(4-Fluorophenyl)-N-[4’-(octyloxy)[1,1’-biphenyl]-4-yl]methanimine is an organic compound that belongs to the class of imines Imines are characterized by the presence of a carbon-nitrogen double bond
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-1-(4-Fluorophenyl)-N-[4’-(octyloxy)[1,1’-biphenyl]-4-yl]methanimine typically involves the condensation of an amine with an aldehyde or ketone. The reaction is usually carried out under mild conditions, often in the presence of a catalyst or under acidic or basic conditions to facilitate the formation of the imine bond.
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Starting Materials
- 4-Fluoroaniline
- 4’-(Octyloxy)[1,1’-biphenyl]-4-carbaldehyde
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Reaction Conditions
- Solvent: Common solvents include ethanol, methanol, or dichloromethane.
- Catalyst: Acidic catalysts like p-toluenesulfonic acid or basic catalysts like sodium hydroxide.
- Temperature: Typically carried out at room temperature or slightly elevated temperatures.
Industrial Production Methods
Industrial production methods for such compounds often involve similar synthetic routes but are scaled up to accommodate larger quantities. The use of continuous flow reactors and automated systems can enhance efficiency and yield.
Chemical Reactions Analysis
Types of Reactions
(E)-1-(4-Fluorophenyl)-N-[4’-(octyloxy)[1,1’-biphenyl]-4-yl]methanimine can undergo various chemical reactions, including:
Oxidation: The imine group can be oxidized to form corresponding oximes or nitriles.
Reduction: Reduction of the imine group can yield the corresponding amine.
Substitution: The fluorophenyl group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Reagents like halogens or nitrating agents under acidic conditions.
Major Products Formed
Oxidation: Oximes or nitriles.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the reagent used.
Scientific Research Applications
Chemistry: Used as an intermediate in organic synthesis and as a ligand in coordination chemistry.
Medicine: Investigated for its potential pharmacological properties, including anti-inflammatory or anticancer activities.
Industry: Used in the production of advanced materials, such as liquid crystals or polymers.
Mechanism of Action
The mechanism of action of (E)-1-(4-Fluorophenyl)-N-[4’-(octyloxy)[1,1’-biphenyl]-4-yl]methanimine depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of the fluorophenyl group can enhance its binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
- (E)-1-(4-Chlorophenyl)-N-[4’-(octyloxy)[1,1’-biphenyl]-4-yl]methanimine
- (E)-1-(4-Bromophenyl)-N-[4’-(octyloxy)[1,1’-biphenyl]-4-yl]methanimine
- (E)-1-(4-Methylphenyl)-N-[4’-(octyloxy)[1,1’-biphenyl]-4-yl]methanimine
Uniqueness
The presence of the fluorophenyl group in (E)-1-(4-Fluorophenyl)-N-[4’-(octyloxy)[1,1’-biphenyl]-4-yl]methanimine imparts unique properties, such as increased lipophilicity and potential for enhanced biological activity compared to its analogs with different substituents.
Properties
CAS No. |
52686-32-5 |
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Molecular Formula |
C27H30FNO |
Molecular Weight |
403.5 g/mol |
IUPAC Name |
1-(4-fluorophenyl)-N-[4-(4-octoxyphenyl)phenyl]methanimine |
InChI |
InChI=1S/C27H30FNO/c1-2-3-4-5-6-7-20-30-27-18-12-24(13-19-27)23-10-16-26(17-11-23)29-21-22-8-14-25(28)15-9-22/h8-19,21H,2-7,20H2,1H3 |
InChI Key |
UYXSZKNDDVTBAK-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCOC1=CC=C(C=C1)C2=CC=C(C=C2)N=CC3=CC=C(C=C3)F |
Origin of Product |
United States |
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